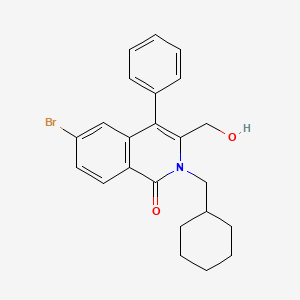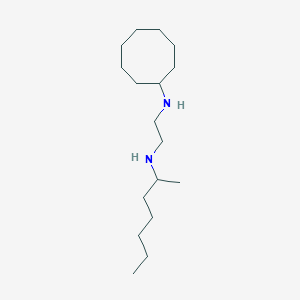
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is a peptide composed of the amino acids serine, glycine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidative modifications can occur at the serine or glutamine residues.
Deamidation: Conversion of glutamine residues to glutamic acid under certain conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Deamidation: Mild alkaline conditions or specific enzymes like glutaminases.
Major Products
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized forms of serine or glutamine.
Deamidation: Glutamic acid derivatives.
Scientific Research Applications
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Utilized in the production of specialized enzymes and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may act as a substrate for proteases or influence signaling pathways by interacting with cell surface receptors.
Comparison with Similar Compounds
Similar Compounds
L-Alanylglycyl-L-glutamine: Another peptide with similar amino acid composition but different sequence.
L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
Uniqueness
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of serine, glycine, and multiple glutamine residues makes it particularly interesting for studying protein interactions and enzymatic processes.
Properties
CAS No. |
203786-98-5 |
|---|---|
Molecular Formula |
C22H37N9O11 |
Molecular Weight |
603.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H37N9O11/c23-10(9-32)19(38)27-7-17(36)29-11(1-4-14(24)33)20(39)28-8-18(37)30-12(2-5-15(25)34)21(40)31-13(22(41)42)3-6-16(26)35/h10-13,32H,1-9,23H2,(H2,24,33)(H2,25,34)(H2,26,35)(H,27,38)(H,28,39)(H,29,36)(H,30,37)(H,31,40)(H,41,42)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
YDHAPFHYLGOUSK-CYDGBPFRSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)

![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)





